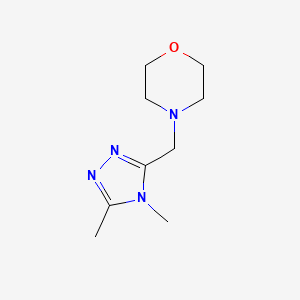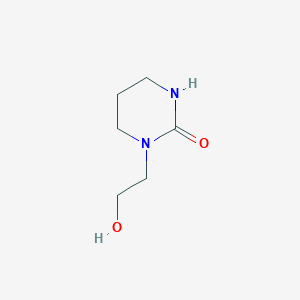
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DCPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and environmental science.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide involves the reaction of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid with 2,3-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid, 2,3-dichloroaniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: Dissolve 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid (1.0 equiv) and 2,3-dichloroaniline (1.2 equiv) in dry dichloromethane under nitrogen atmosphere., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the resulting intermediate in dry dichloromethane and add acetic anhydride (1.2 equiv) dropwise with stirring at room temperature for 6 hours., Step 5: Quench the reaction by adding water and extract the product with dichloromethane., Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes such as cell division, DNA replication, and protein synthesis. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has also been shown to induce oxidative stress and DNA damage, leading to cell death.
Biochemische Und Physiologische Effekte
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to have both biochemical and physiological effects on living organisms. In plants, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide inhibits the activity of enzymes involved in the biosynthesis of chlorophyll, leading to chlorosis and plant death. In animals, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been shown to affect the liver and kidney function, as well as induce oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide also has limitations, such as its potential toxicity to living organisms and its limited solubility in water, which can affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, including its potential applications in nanotechnology, as a biosensor, and as a drug delivery agent. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has also been studied for its potential use in combination with other compounds to enhance its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide and its effects on living organisms.
In conclusion, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound that has potential applications in various fields such as agriculture, medicine, and environmental science. Its synthesis method has been optimized to produce high yields of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide with high purity. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential applications and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide in various applications.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential applications in agriculture as a herbicide, in medicine as an anti-cancer agent, and in environmental science as a water treatment agent. In agriculture, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been shown to effectively control weeds in various crops such as peanuts, soybeans, and cotton. In medicine, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In environmental science, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been used as a water treatment agent to remove pollutants such as heavy metals and organic compounds.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-26-15-8-3-2-7-14(15)23-10-9-22(18(23)25)11-16(24)21-13-6-4-5-12(19)17(13)20/h2-8H,9-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGYQOQZDTCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B2785034.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)

![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)



![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)

